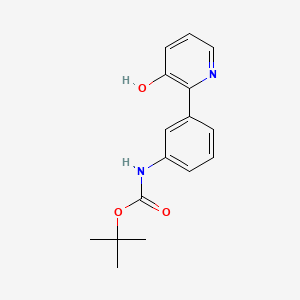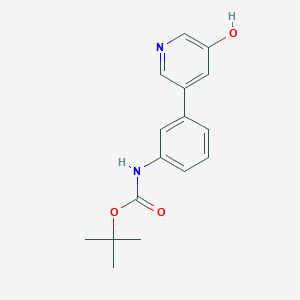
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)-2-hydroxypyridine (3-BOC-APH) is an organic compound with a chemical formula of C10H13NO3. It is a derivative of the aromatic aminophenol, which is an important building block used in organic synthesis. 3-BOC-APH is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments.
Mécanisme D'action
The mechanism of action of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not well understood, but it is believed to involve the formation of a covalent bond between the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the target molecule. This covalent bond is then broken down, resulting in the release of the 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% molecule and the formation of a new molecule.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of inflammatory mediators. In vivo studies have shown that 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% can reduce inflammation and pain in animals. 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to have anti-cancer activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost, its high purity (95%), and its high reactivity. The main limitation of using 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in lab experiments is its low solubility in water, which can limit its use in aqueous reactions.
Orientations Futures
Future research on 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should focus on improving the solubility of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in water, as well as developing new synthetic methods for its synthesis. Finally, further research should focus on exploring the potential applications of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in drug development, as well as in other areas of scientific research.
Méthodes De Synthèse
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is synthesized using a reaction between 3-aminophenol and 3-bromo-2-hydroxypropionic acid. This reaction is carried out in the presence of a base, such as NaOH, KOH, or Na2CO3, and in the presence of a solvent, such as DMF, DMSO, or THF. The reaction is usually carried out at a temperature of 50-100°C.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments. In drug development, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a precursor to synthesize a variety of drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In biochemical and physiological studies, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the structure and function of enzymes, hormones, and other molecules. In lab experiments, 3-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used as a reagent to synthesize a variety of compounds, such as dyes, pigments, and pharmaceuticals.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)13-8-5-9-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKGKUTZCIYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







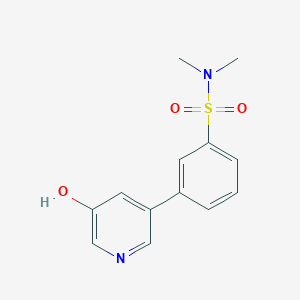
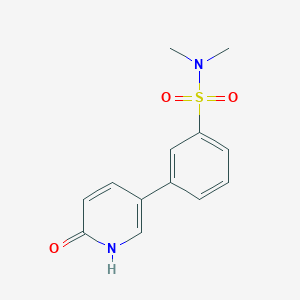
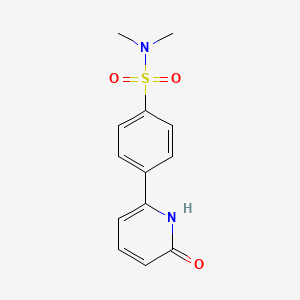
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
